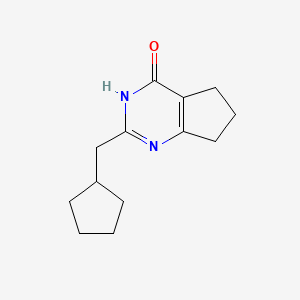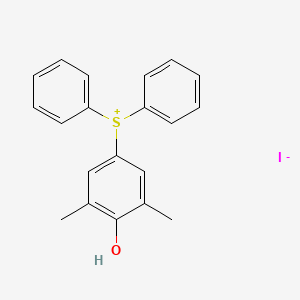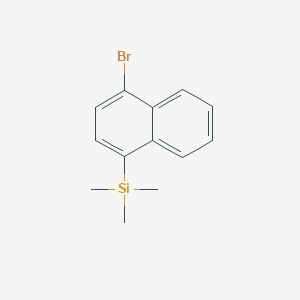
(4-Bromonaphthalen-1-yl)trimethylsilane
Descripción general
Descripción
(4-Bromonaphthalen-1-yl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom attached to a naphthalene ring and a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromonaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of (4-Bromonaphthalen-1-yl)trimethylsilane may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromonaphthalen-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to form new carbon-carbon bonds.
Bases: Such as sodium hydride, used to deprotonate and activate the compound for further reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
(4-Bromonaphthalen-1-yl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which (4-Bromonaphthalen-1-yl)trimethylsilane exerts its effects is primarily through its reactivity in substitution and cross-coupling reactions. The trimethylsilane group acts as a protecting group, stabilizing the compound and facilitating selective reactions at the bromine site. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromobut-1-yn-1-yl)trimethylsilane: Another organosilicon compound with similar reactivity but different structural features.
Allyltrimethylsilane: Known for its use in electrophilic substitution reactions, similar to (4-Bromonaphthalen-1-yl)trimethylsilane.
Uniqueness
This compound is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and materials with specific electronic characteristics.
Propiedades
Fórmula molecular |
C13H15BrSi |
|---|---|
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
(4-bromonaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3 |
Clave InChI |
CLGFGUHMWWZOPY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
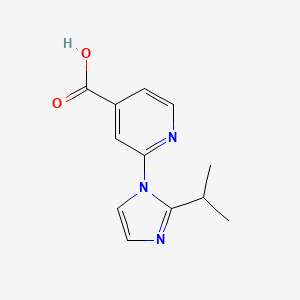
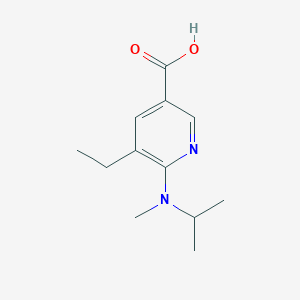
![4-[(1-Cyclobutyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8536558.png)
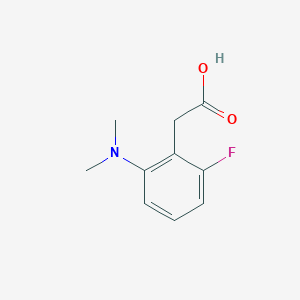
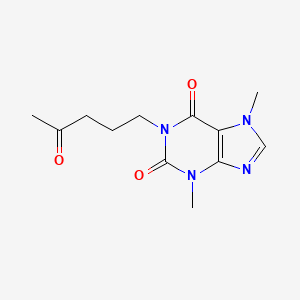
![N,N-diethyl-2-[(4-nitrophenyl)thio]ethanamine](/img/structure/B8536581.png)
![6-Hydroxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B8536589.png)
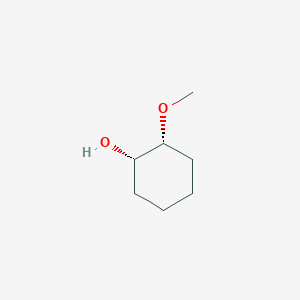
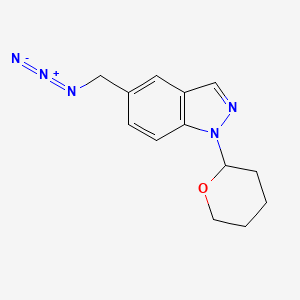
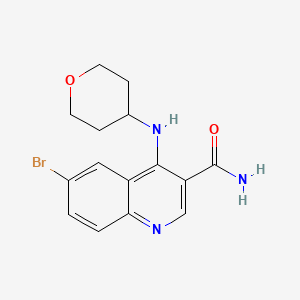
![1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-n-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-](/img/structure/B8536618.png)
![Phenol, 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-5-isoxazolyl]-](/img/structure/B8536627.png)
